2',3-DIHYDROXY-4,4',6'-TRIMETHOXYCHALCONE_met047
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Overview
Description
Dihydroisoferulic Acid 3-O-Glucuronide is a glucuronide conjugate of Dihydroisoferulic Acid. It is a minor circulating metabolite in human plasma after the ingestion of coffee and can be used as a biomarker of coffee consumption . The compound has a molecular formula of C16H20O10 and a molecular weight of 372.326 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dihydroisoferulic Acid 3-O-Glucuronide typically involves the glucuronidation of Dihydroisoferulic Acid. This process can be achieved using various protecting groups and reagents to ensure the selective formation of the glucuronide conjugate . One common method involves the use of benzyl groups as protectors during the synthesis .
Industrial Production Methods
the compound can be synthesized in laboratory settings using standard organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
Dihydroisoferulic Acid 3-O-Glucuronide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The glucuronide moiety can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving Dihydroisoferulic Acid 3-O-Glucuronide include oxidizing agents, reducing agents, and various catalysts. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of Dihydroisoferulic Acid 3-O-Glucuronide depend on the specific reaction conditions. For example, oxidation can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Dihydroisoferulic Acid 3-O-Glucuronide has several scientific research applications, including:
Chemistry: Used as a model compound to study glucuronidation reactions and metabolic pathways.
Biology: Serves as a biomarker for coffee consumption, aiding in nutritional and metabolic studies.
Medicine: Investigated for its potential health benefits and role in the metabolism of phenolic compounds.
Mechanism of Action
The mechanism of action of Dihydroisoferulic Acid 3-O-Glucuronide involves its role as a metabolite in the glucuronidation pathway. The compound is formed through the action of UDP-glucuronyltransferase, which catalyzes the transfer of glucuronic acid to Dihydroisoferulic Acid . This process enhances the solubility and excretion of the compound in the body .
Comparison with Similar Compounds
Similar Compounds
Isoferulic Acid 3-O-Glucuronide: Another glucuronide conjugate with similar properties and metabolic pathways.
Dihydrocaffeic Acid 3-O-Glucuronide: Shares structural similarities and is also a metabolite of phenolic compounds.
Uniqueness
Dihydroisoferulic Acid 3-O-Glucuronide is unique due to its specific formation from Dihydroisoferulic Acid and its role as a biomarker for coffee consumption . Its distinct glucuronide conjugate structure differentiates it from other similar compounds .
Properties
Molecular Formula |
C16H20O10 |
---|---|
Molecular Weight |
372.32 g/mol |
IUPAC Name |
6-[5-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H20O10/c1-24-8-4-2-7(3-5-10(17)18)6-9(8)25-16-13(21)11(19)12(20)14(26-16)15(22)23/h2,4,6,11-14,16,19-21H,3,5H2,1H3,(H,17,18)(H,22,23) |
InChI Key |
OSJGZCUHTGTJHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origin of Product |
United States |
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